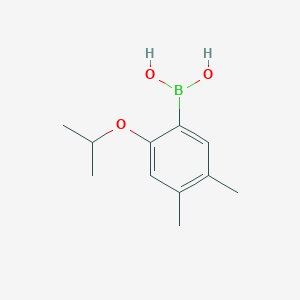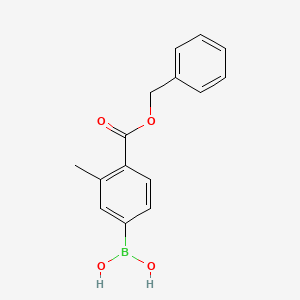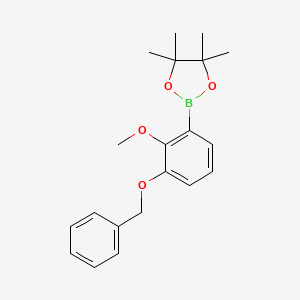
4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a type of organoboron reagent . It is a valuable building block in organic synthesis . The compound has the empirical formula C19H23BO3 and a molecular weight of 310.20 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)16-11-10-15(12-17(16)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 394.2 . It is stored at a temperature of 2-8°C .Mécanisme D'action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura reaction .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action of 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester in lab experiments include its high stability, low toxicity, and ability to form strong bonds with other molecules. It is also easy to obtain and use in lab experiments. The main limitation of using this compound in lab experiments is its relatively low solubility in water, which can limit its use in some experiments.
Orientations Futures
For research involving 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester could include further studies on its use in drug delivery, enzyme inhibition, and protein-protein interactions. It could also be used in the development of new materials and the synthesis of other compounds. In addition, this compound could be used to study the effects of drugs on proteins and other molecules. Finally, further research could be conducted to determine its potential applications in the medical field.
Méthodes De Synthèse
4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be synthesized in several ways. One method involves the reaction of 4-BTPBA with pinacol in an acid-catalyzed reaction. This method has been found to be the most efficient and produces a high yield of the desired product. Another method involves the reaction of 4-BTPBA with pinacol in a base-catalyzed reaction. This method is slower but has been found to produce a higher purity of the desired product.
Applications De Recherche Scientifique
4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in studies related to protein-protein interactions, drug delivery, and enzyme inhibition. It has also been used in studies related to the synthesis of other compounds and the development of new materials. In addition, this compound has been used in studies related to the development of new drugs and therapeutic agents.
Safety and Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-phenylmethoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)16-11-10-15(12-17(16)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMEIIBDBBHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

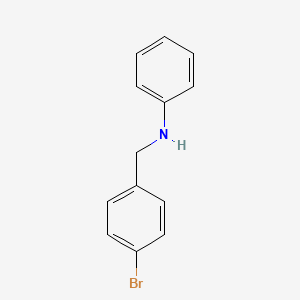

![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)

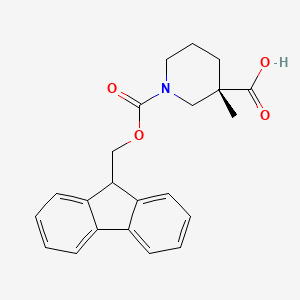

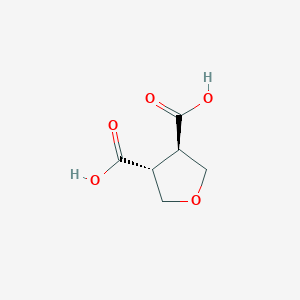
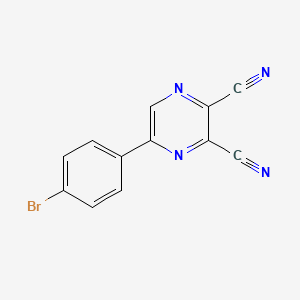

![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
